2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione
Overview
Description
2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione is an organic compound with the molecular formula C15H14O2 It is a derivative of naphthoquinone, featuring a naphthalene ring substituted with a 3-methylbut-2-en-1-yloxy group at the 2-position and a quinone moiety at the 1,4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione typically involves the alkylation of 2-hydroxy-1,4-naphthoquinone with 3-methylbut-2-en-1-yl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives.
Scientific Research Applications
2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its quinone structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione involves its interaction with biological molecules. The quinone moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. This redox activity is responsible for its potential antimicrobial and anticancer effects. The compound may also interact with specific enzymes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Methylbut-2-en-1-yl)oxy]sulfonic acid: A sulfuric ester with similar structural features.
2-(3-Methylbut-2-en-1-yl)naphthalene-1,4-dione: A closely related naphthoquinone derivative.
3-Methylbut-2-en-1-yl derivatives: Compounds with similar alkyl side chains.
Uniqueness
2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthalene ring and the presence of both a quinone moiety and an alkyl side chain
Properties
IUPAC Name |
2-(3-methylbut-2-enoxy)naphthalene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10(2)7-8-18-14-9-13(16)11-5-3-4-6-12(11)15(14)17/h3-7,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZFQASPBARVAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC(=O)C2=CC=CC=C2C1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294093 | |
Record name | 2-[(3-methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42164-69-2 | |
Record name | NSC94227 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(3-methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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